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molecular formula C12H9Cl2NO2S B1671186 Eltenac CAS No. 72895-88-6

Eltenac

Cat. No. B1671186
M. Wt: 302.2 g/mol
InChI Key: AELILMBZWCGOSB-UHFFFAOYSA-N
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Patent
US04272507

Procedure details

30.1 g (0.1 mole) of 4-(2,6-dichloroanilino)-3-thiophenacetamide are warmed to 100° in 135 ml of concentrated sulfuric acid and 49 ml of water for 3 hours. The mixture is poured onto ice, and the precipitate of 4-(2,6-dichloroanilino)-3-thiophenacetic acid which has formed in filtered off. The precipitate is boiled up with diisopropyl ether and dried; it then melts at 179° to 180°.
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
49 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11](N)=[O:12])=[CH:7][S:8][CH:9]=1.[OH2:19]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[C:3]=1[NH:4][C:5]1[C:6]([CH2:10][C:11]([OH:19])=[O:12])=[CH:7][S:8][CH:9]=1

Inputs

Step One
Name
4-(2,6-dichloroanilino)-3-thiophenacetamide
Quantity
30.1 g
Type
reactant
Smiles
ClC1=C(NC=2C(=CSC2)CC(=O)N)C(=CC=C1)Cl
Name
Quantity
135 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
49 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is poured onto ice

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(NC=2C(=CSC2)CC(=O)O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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